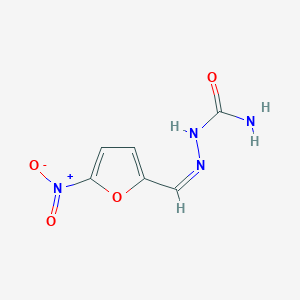

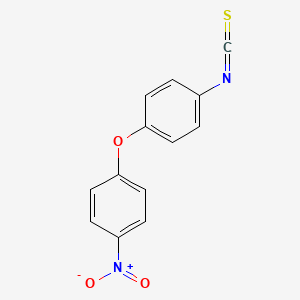

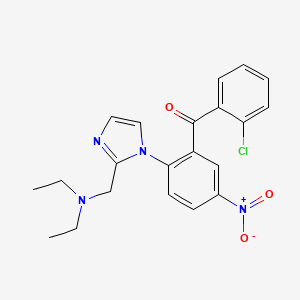

![molecular formula C12H19NO3 B1679078 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol CAS No. 62340-37-8](/img/structure/B1679078.png)

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol

Overview

Description

“4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol” is a chemical compound with the molecular formula C12H19NO3 .

Synthesis Analysis

A solution of 2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide in dimethyl sulfoxide (DMSO) was separately kept in an ice bath, then added to the above mixtures with constant stirring and the reaction was allowed overnight at ambient temperature .Molecular Structure Analysis

The molecular structure of “4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol” consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3 . Physical And Chemical Properties Analysis

The molecular weight of “4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol” is 225.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass is 225.13649347 g/mol and the monoisotopic mass is also 225.13649347 g/mol . The topological polar surface area is 61.7 Ų .Scientific Research Applications

Regioselective Preparation and Drug Metabolites

Research on the hydroxylation of beta-adrenergic blockers like propranolol reveals the potential of using fungal peroxygenases for the regioselective preparation of drug metabolites. This approach suggests a cost-effective and scalable method for synthesizing drug metabolites, highlighting the versatility of enzyme-catalyzed reactions in producing specific chemical modifications (Kinne et al., 2009).

Renewable Building Blocks for Polymer Synthesis

Phloretic acid, a naturally occurring phenolic compound, has been explored as a sustainable alternative to phenol for introducing phenolic functionalities in molecules. This research underscores the importance of renewable resources in developing bio-based materials with potential applications in various industries, including plastics and coatings (Trejo-Machin et al., 2017).

Bioremediation of Environmental Pollutants

Studies on the biodegradation of Bisphenol A (BPA) using laccase from Fusarium incarnatum in a reverse micelles system demonstrate the potential of enzymatic processes in environmental bioremediation. This approach offers a promising solution for the degradation of hydrophobic phenolic pollutants, contributing to the detoxification of contaminated environments (Chhaya & Gupte, 2013).

Antioxidant Activity and Potential Uses

The wide range of antioxidant activities of phenolic compounds, including simple phenolic molecules to complex polymers, highlights their significance in human diet and potential therapeutic applications. Research on these compounds has led to the exploration of their use as natural sources of antioxidants in food preservation and health-related applications (Balasundram, Sundram, & Samman, 2006).

Endocrine-Disruptive Effects on Aquatic Organisms

Investigations into the endocrine-disruptive effects of BPA on aquatic organisms emphasize the environmental impact of phenolic compounds. Understanding these effects is crucial for assessing the ecological risks posed by widespread use of phenolic compounds in industrial applications (Kang, Aasi, & Katayama, 2007).

properties

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUKCCWBEDSMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol | |

CAS RN |

62340-37-8 | |

| Record name | Prenalterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062340378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

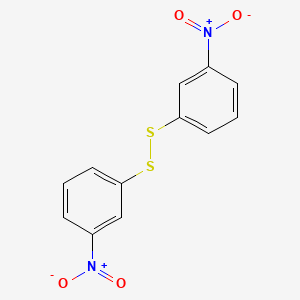

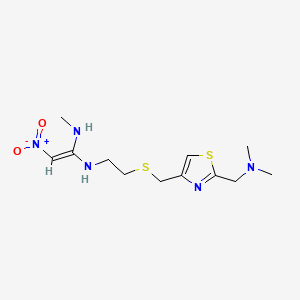

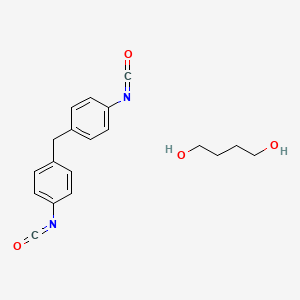

![(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide](/img/structure/B1678998.png)